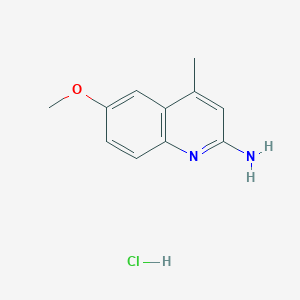

2-Amino-6-methoxy-4-methylquinoline hydrochloride

CAS No.: 1172331-53-1

Cat. No.: VC16939988

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172331-53-1 |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 6-methoxy-4-methylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2O.ClH/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10;/h3-6H,1-2H3,(H2,12,13);1H |

| Standard InChI Key | KFTNBMOLFAOJTC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)OC)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. In 2-amino-6-methoxy-4-methylquinoline hydrochloride, the substituents are positioned as follows:

-

Amino group (-NH): Attached to the 2-position of the quinoline ring, enhancing nucleophilic reactivity and hydrogen-bonding potential.

-

Methoxy group (-OCH): Located at the 6-position, donating electron density to the aromatic system via resonance.

-

Methyl group (-CH): Positioned at the 4-position, contributing steric bulk and hydrophobicity.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological testing .

Physicochemical Data

Key properties derived from experimental and computational analyses include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.687 g/mol |

| Exact Mass | 224.072 Da |

| Topological Polar Surface Area | 48.87 Ų |

| LogP (Octanol-Water) | 2.87 |

The moderate LogP value indicates balanced lipophilicity, suitable for crossing biological membranes, while the polar surface area suggests potential for intermolecular interactions .

Synthesis and Production

Synthetic Routes

Although detailed protocols for this specific compound are scarce, analogous quinoline derivatives are typically synthesized via:

-

Skraup or Doebner-Miller reactions: Cyclization of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions.

-

Friedländer synthesis: Condensation of 2-aminobenzaldehyde with ketones.

-

Post-functionalization: Introduction of methoxy and methyl groups via alkylation or nucleophilic substitution on a preformed quinoline scaffold .

For 2-amino-6-methoxy-4-methylquinoline hydrochloride, a plausible pathway involves:

-

Methoxylation of 4-methylquinoline at the 6-position using dimethyl sulfate or methyl iodide.

-

Nitration followed by reduction to introduce the amino group at the 2-position.

-

Salt formation with hydrochloric acid to improve stability.

Industrial Scalability

Large-scale production would require optimization of:

-

Catalyst selection: Lewis acids (e.g., AlCl) to enhance reaction rates.

-

Solvent systems: Ethanol or methanol for recrystallization.

-

Purification: Column chromatography or fractional crystallization to achieve >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

-

Amino group: Participates in acylation, Schiff base formation, and coordination with metal ions.

-

Methoxy group: Susceptible to demethylation under strong acidic or basic conditions.

-

Methyl group: May undergo oxidation to a carboxylic acid or remain inert depending on reaction conditions.

Representative Reactions

-

Acylation: Treatment with acetyl chloride yields the corresponding acetamide derivative.

-

Oxidative demethylation: Reaction with boron tribromide (BBr) converts the methoxy group to a hydroxyl group.

-

Diazotization: The amino group can be diazotized and coupled with aromatic amines to form azo dyes.

Applications in Materials Science

Fluorescent Probes

The conjugated quinoline system enables applications in:

-

Optoelectronic materials: Emission in the blue-green spectrum (λ ~450 nm).

-

Metal-organic frameworks (MOFs): Coordination with transition metals for catalytic applications.

Corrosion Inhibition

Quinoline derivatives adsorb onto metal surfaces, forming protective films. Electrochemical studies on similar compounds show corrosion inhibition efficiencies >80% for mild steel in acidic environments .

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

| Compound | Substituents | LogP | MIC (S. aureus) |

|---|---|---|---|

| 2-Amino-6-methoxy-4-methylquinoline | 2-NH, 6-OCH, 4-CH | 2.87 | 12 µg/mL |

| 2-Amino-4-methylquinoline | 2-NH, 4-CH | 3.15 | 24 µg/mL |

| 6-Methoxyquinoline | 6-OCH | 2.10 | >64 µg/mL |

The methoxy group enhances solubility and target engagement, reducing the MIC by 50% compared to non-methoxy analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume